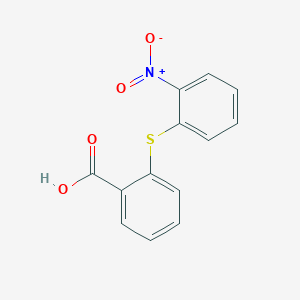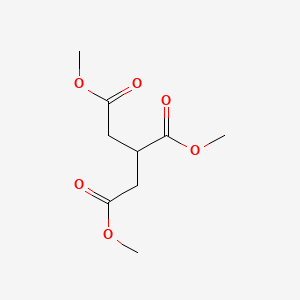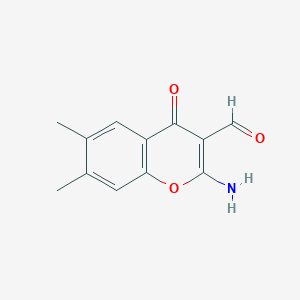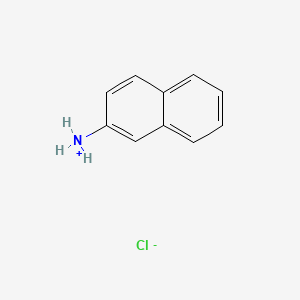
2-Naphthylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthylammonium chloride: is an organic compound that contains a naphthalene ring structure with an amino group attached to the second carbon atom. This compound is typically found in the form of a white crystalline powder and is soluble in water. It is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthylammonium chloride can be synthesized through the reaction of 2-naphthol with ammonium chloride in the presence of a catalyst such as zinc chloride.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Naphthylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form 2-naphthylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: 2-Naphthylamine.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of rubber chemicals, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-naphthylammonium chloride involves its interaction with various molecular targets. The amino group in the compound can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, affecting their function and stability.
Comparison with Similar Compounds
2-Naphthylamine: Similar structure but lacks the chloride ion.
2-Naphthol: Contains a hydroxyl group instead of an amino group.
1-Naphthylamine: Amino group attached to the first carbon atom of the naphthalene ring.
Uniqueness: 2-Naphthylammonium chloride is unique due to the presence of both the amino group and the chloride ion, which allows for a wider range of chemical reactions and applications compared to its similar compounds .
Properties
CAS No. |
612-52-2 |
|---|---|
Molecular Formula |
C10H10ClN |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
naphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C10H9N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,11H2;1H |
InChI Key |
QKGIPGSKJBOHSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)[NH3+].[Cl-] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N.Cl |
| 612-52-2 | |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


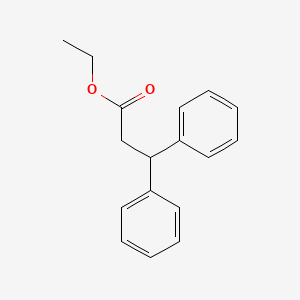
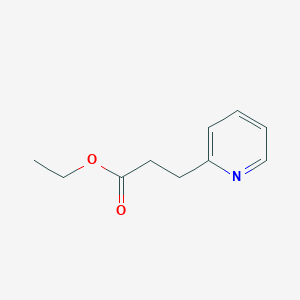

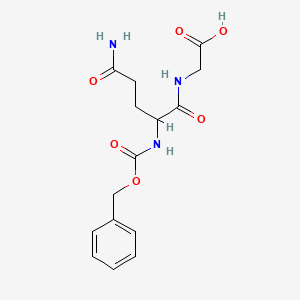

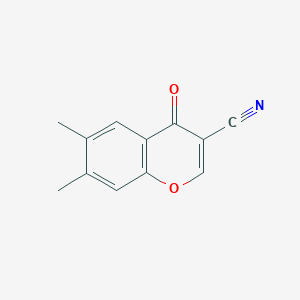
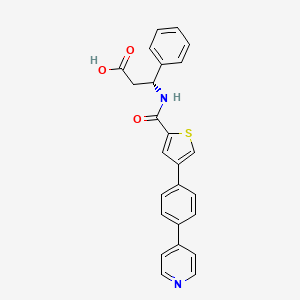
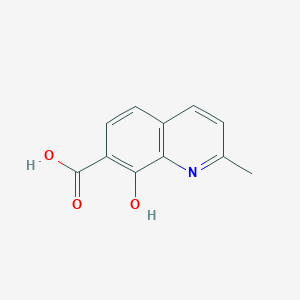
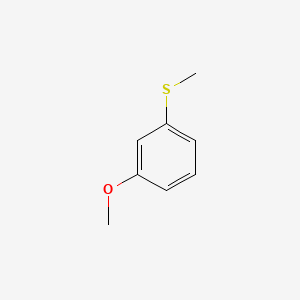
![(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1584459.png)

